An In-Depth Technical Guide to N,1-dibenzyl-4-piperidinecarboxamide: Chemical Properties, Synthesis, and Characterization
An In-Depth Technical Guide to N,1-dibenzyl-4-piperidinecarboxamide: Chemical Properties, Synthesis, and Characterization
This guide provides a comprehensive technical overview of N,1-dibenzyl-4-piperidinecarboxamide, a substituted piperidine derivative of interest to researchers and professionals in drug discovery and development. Given the prevalence of the N-benzylpiperidine scaffold in pharmacologically active compounds, this document delineates the molecule's chemical and physical properties, a detailed synthetic protocol, and methods for its structural characterization and purification.
Molecular Structure and Physicochemical Properties
N,1-dibenzyl-4-piperidinecarboxamide is a tertiary amine and a tertiary amide built upon a central piperidine ring. The designation "N,1-dibenzyl" indicates that both the nitrogen of the piperidine ring (position 1) and the nitrogen of the carboxamide group are substituted with a benzyl group.
IUPAC Name: N-benzyl-1-benzylpiperidine-4-carboxamide
Molecular Formula: C₂₀H₂₄N₂O
Molecular Weight: 308.42 g/mol
The introduction of two benzyl groups significantly influences the molecule's lipophilicity and steric bulk, which in turn can affect its solubility, membrane permeability, and interaction with biological targets.
Table 1: Physicochemical Properties of N,1-dibenzyl-4-piperidinecarboxamide
| Property | Value | Source/Method |
| IUPAC Name | N-benzyl-1-benzylpiperidine-4-carboxamide | - |
| Molecular Formula | C₂₀H₂₄N₂O | - |
| Molecular Weight | 308.42 g/mol | Calculated |
| Appearance | White to off-white solid (Predicted) | Inferred |
| Melting Point | Not available (Predicted to be in the range of 100-150 °C) | Inferred |
| Boiling Point | > 400 °C (Predicted) | Inferred |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and chloroform; sparingly soluble in water. | Inferred |
| logP (Octanol/Water) | ~3.5-4.5 (Estimated) | Inferred |
Synthesis of N,1-dibenzyl-4-piperidinecarboxamide
The synthesis of N,1-dibenzyl-4-piperidinecarboxamide can be efficiently achieved through a two-step process starting from commercially available ethyl isonipecotate (ethyl piperidine-4-carboxylate). The first step involves the N-alkylation of the piperidine ring, followed by amidation of the ester.
Synthetic Workflow
Caption: Synthetic pathway for N,1-dibenzyl-4-piperidinecarboxamide.
Experimental Protocol
Step 1: Synthesis of Ethyl 1-benzylpiperidine-4-carboxylate
This initial step involves a standard N-alkylation of the secondary amine of ethyl isonipecotate using benzyl bromide.[1]
-
Materials:
-
Ethyl isonipecotate
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of ethyl isonipecotate (1.0 eq.) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq.).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring for completion by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude ethyl 1-benzylpiperidine-4-carboxylate by column chromatography on silica gel.
-
Step 2: Synthesis of N,1-dibenzyl-4-piperidinecarboxamide
The amidation of the ester is achieved using benzylamine and a suitable coupling reagent. Trimethylaluminum is an effective reagent for the direct amidation of esters.
-
Materials:
-
Ethyl 1-benzylpiperidine-4-carboxylate
-
Benzylamine
-
Trimethylaluminum (2.0 M in toluene)
-
Anhydrous toluene
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve benzylamine (1.2 eq.) in anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trimethylaluminum (1.2 eq., 2.0 M in toluene) to the benzylamine solution.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of ethyl 1-benzylpiperidine-4-carboxylate (1.0 eq.) in anhydrous toluene to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N,1-dibenzyl-4-piperidinecarboxamide.
-
Structural Characterization
The identity and purity of the synthesized N,1-dibenzyl-4-piperidinecarboxamide can be confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two benzyl groups and the piperidine ring. The aromatic protons of the benzyl groups will appear in the range of δ 7.2-7.4 ppm. The benzylic protons will appear as singlets around δ 3.5-4.5 ppm. The protons on the piperidine ring will exhibit complex multiplets in the upfield region (δ 1.5-3.0 ppm).
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the amide (~175 ppm), the aromatic carbons (δ 127-140 ppm), the benzylic carbons (~50-60 ppm), and the carbons of the piperidine ring (δ 25-55 ppm).[2]
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key absorption bands are expected for the C=O stretch of the tertiary amide (around 1630-1670 cm⁻¹) and the C-H stretches of the aromatic and aliphatic groups.[3]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. Using electrospray ionization (ESI) in positive ion mode, the spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at an m/z of 309.42.[4]
Characterization Workflow
Caption: Workflow for the structural characterization of the target compound.
Potential Biological and Pharmacological Activities
While specific biological data for N,1-dibenzyl-4-piperidinecarboxamide is not extensively reported, the N-benzylpiperidine moiety is a well-established pharmacophore found in numerous centrally acting agents.[5] Derivatives of N-benzylpiperidine have shown a wide range of biological activities, including:
-
Cholinesterase Inhibition: The N-benzylpiperidine scaffold is a key component of donepezil, a prominent acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[6]
-
Sigma Receptor Modulation: Certain N-(1-benzylpiperidin-4-yl) derivatives have been identified as potent and selective sigma-1 receptor ligands, which are of interest for their potential in treating neurological disorders.[7]
-
Anticancer and Antimicrobial Activity: Various substituted piperidine derivatives have demonstrated cytotoxic effects against cancer cell lines and activity against microbial pathogens.[8][9]
The presence of a second benzyl group on the amide nitrogen in N,1-dibenzyl-4-piperidinecarboxamide may further modulate its pharmacological profile by altering its binding interactions with target proteins and affecting its pharmacokinetic properties. Further investigation is warranted to explore the specific biological activities of this compound.
Conclusion
This technical guide provides a foundational understanding of N,1-dibenzyl-4-piperidinecarboxamide, a molecule with potential for further exploration in medicinal chemistry and drug development. The outlined synthetic and characterization protocols offer a practical framework for researchers to prepare and validate this compound for subsequent biological evaluation. The established pharmacological relevance of the N-benzylpiperidine scaffold suggests that N,1-dibenzyl-4-piperidinecarboxamide and its analogs represent a promising area for future research.
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